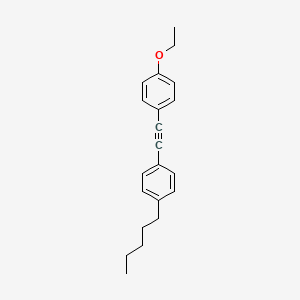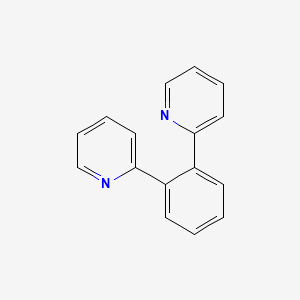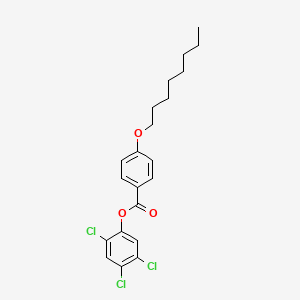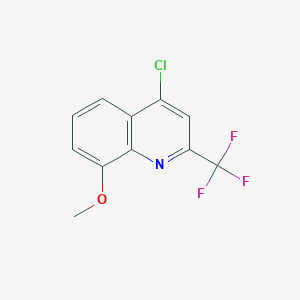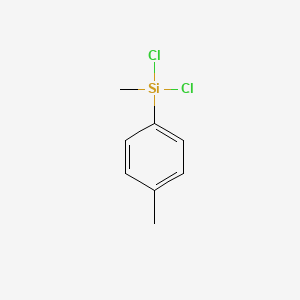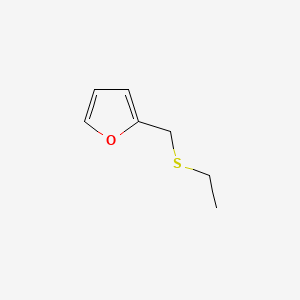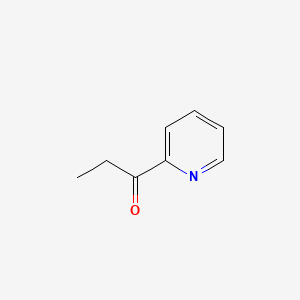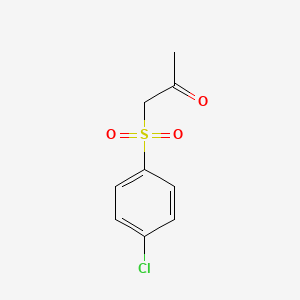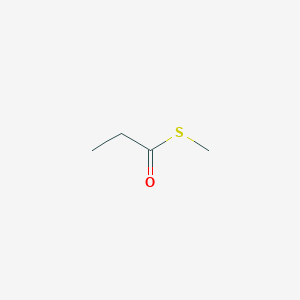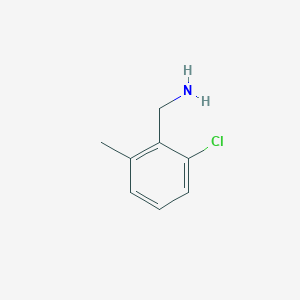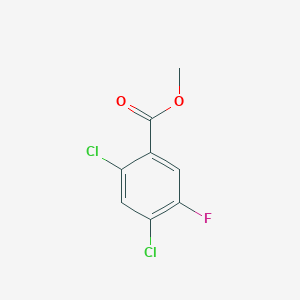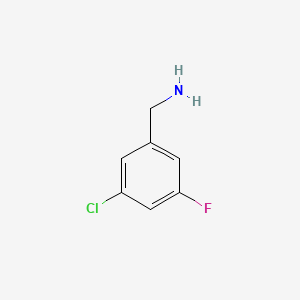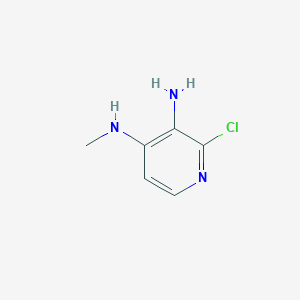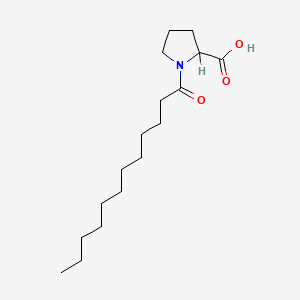
N-Dodecanoyl-proline
Übersicht
Beschreibung
N-Dodecanoyl-proline is a chemical compound with the molecular formula C17H31NO3 . It is a derivative of proline, an amino acid, and has a molecular weight of 297.43 .
Synthesis Analysis
The synthesis of N-Dodecanoyl-proline involves the use of lauric acid to synthesize low-molecular-weight organogelators (LMOGs), derivatives of two endogenous (L)-alanine, (L)-leucine, and three exogenous (L)-valine, (L)-phenylalanine, and (L)-proline amino acids . The proline cycle is also involved in the biosynthesis of proline .Molecular Structure Analysis
The crystal structures of a series of N-Dodecanoyl-L-amino acid derivatives have been successfully determined . The compounds form lamellar self-assemblies in crystals .Chemical Reactions Analysis
Proline-based reactions are a powerful synthetic method complementary to metal- and enzyme-catalyzed reactions . The equilibrium properties of the proline catalyzed aldol reaction have been studied, leading to the quantification of the reaction reversibility and its correlation with the substrate electronic activation .Physical And Chemical Properties Analysis
N-Dodecanoyl-proline has a density of 1.031 g/cm3 . The compounds form lamellar self-assemblies in crystals . The energetic landscapes of single crystals of a series of studied amphiphilic gelators have been analyzed to explore the gelling properties .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
N-Dodecanoyl-proline has been utilized in the synthesis of polymers. Kawasaki and Komai (1983) demonstrated the polymerization of O-Acyl-hydroxy-L-prolines, including N-dodecanoyl-proline. They found that introducing various acyl groups, such as dodecanoyl, significantly impacted the physicochemical characteristics of the polymers, including their intrinsic viscosity, solubility in organic solvents, and film-forming ability (Kawasaki & Komai, 1983).
Conformational Studies in Oligopeptides
Research by Ishida et al. (2001) on N-dodecanoyl-proline oligopeptides revealed that long acyl chains, such as the dodecanoyl group, induce conformational changes in the peptide structure. These changes were observed both in solid-state and aqueous solutions, indicating the significant role of the dodecanoyl group in stabilizing certain conformations, akin to a right-handed helical structure in the poly-L-proline I type (Ishida et al., 2001).
Micellar Structure Analysis
Another study by Ishida et al. (2001) focused on the micellar structures formed by N-dodecanoyl-L-proline trimeric anions in an aqueous solution. Using small-angle neutron scattering analysis, they discovered that these anions may form spherical micelles with specific aggregation numbers. The oligopeptide portions of these micelles exhibited a poly-L-proline I-type helical structure saturated with water, highlighting the unique assembly characteristics imparted by the N-dodecanoyl group (Ishida et al., 2001).
Analytical and Chromatographic Applications
The chiral nature of N-dodecanoyl-proline has been leveraged in analytical chemistry. Ma and Ito (1995) utilized N-dodecanoyl-L-proline-3,5-dimethylanilide as a chiral selector in high-speed countercurrent chromatography for the separation of amino acid derivatives. They found that increasing the concentration of this compound in the stationary phase improved separation factors and peak resolution, indicating its potential as an effective chiral selector in chromatography (Ma & Ito, 1995).
Safety And Hazards
Zukünftige Richtungen
The proline cycle/proline-collagen regulatory axis is being studied for its relevance to human tumors and its potential as a target for cancer drug development . The presence of N-Dodecanoyl-homoserine lactone has been found to alter important pathways related to oxidative stress and stationary phase response in Salmonella , suggesting potential future directions for research.
Eigenschaften
IUPAC Name |
1-dodecanoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-13-16(19)18-14-11-12-15(18)17(20)21/h15H,2-14H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWFQCNUNFFTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974256 | |
| Record name | 1-Dodecanoylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Dodecanoyl-proline | |
CAS RN |
58725-39-6 | |
| Record name | 1-Dodecanoylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-oxododecyl)-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




